Cas no 29785-65-7 (10,11-Dihydro-10,11-dihydroxy Protriptyline)
10,11-Dihydro-10,11-dihydroxy Protriptyline Chemical and Physical Properties
Names and Identifiers
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- 5H-Dibenzo[a,d]cycloheptene-10,11-diol,10,11-dihydro-5-[3-(methylamino)propyl]-
- 10,11-Dihydro-10,11-dihydroxy Protriptyline
- 11-[3-(methylamino)propyl]-6,11-dihydro-5H-dibenzo[2,1-a:2',1'-e][7]annulene-5,6-diol
- 10,11-Dihydroprotriptyline diol
- 10.11-Dihydro-10.11-dihydroxy-protriptylin
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- Inchi: 1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3
- InChI Key: KQWYQGRGZFSGCJ-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=CC=2C(CCCNC)C2C=CC=CC=2C1O
Computed Properties
- Exact Mass: 297.17300
Experimental Properties
- PSA: 52.49000
- LogP: 3.28940
10,11-Dihydro-10,11-dihydroxy Protriptyline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D449045-1mg |
10,11-Dihydro-10,11-dihydroxy Protriptyline |
29785-65-7 | 1mg |
$ 196.00 | 2023-04-14 | ||
| TRC | D449045-10mg |
10,11-Dihydro-10,11-dihydroxy Protriptyline |
29785-65-7 | 10mg |
$ 1533.00 | 2023-04-14 |
10,11-Dihydro-10,11-dihydroxy Protriptyline Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 10,11-Dihydro-10,11-dihydroxy Protriptyline
Protriptyline: A Comprehensive Overview of CAS No. 29785-65-7 and Its Derivative, 10,11-Dihydro-10,11-dihydroxy Protriptyline
Protriptyline, with the CAS registry number 29785-65-7, is a tricyclic antidepressant (TCA) that has been extensively studied for its pharmacological properties and therapeutic applications. This compound belongs to the class of tertiary amines and is known for its ability to inhibit the reuptake of norepinephrine and serotonin, making it effective in treating major depressive disorder (MDD). Recent studies have highlighted its potential in addressing treatment-resistant depression and its role in modulating neuroplasticity.
The derivative compound, 10,11-Dihydro-10,11-dihydroxy Protriptyline, represents a significant advancement in the field of psychopharmacology. This compound is derived through a process of dihydroxylation at the 10 and 11 positions of the protriptyline molecule. The introduction of hydroxyl groups enhances the compound's solubility and bioavailability, which are critical factors in drug delivery systems. Researchers have found that this modification may also improve the compound's selectivity for specific serotonin receptors, potentially reducing side effects associated with traditional TCAs.
Recent research has focused on the mechanisms underlying the therapeutic effects of both protriptyline and its dihydroxy derivative. Studies conducted using advanced neuroimaging techniques have revealed that these compounds induce structural changes in brain regions associated with mood regulation, such as the prefrontal cortex and limbic system. These findings suggest that protriptyline and its derivatives may play a role in promoting neurogenesis and synaptic plasticity, which are essential for recovery from depressive disorders.
In terms of clinical applications, protriptyline has been traditionally prescribed for patients with MDD who do not respond adequately to other antidepressants. However, its use is often limited due to side effects such as anticholinergic effects and cardiovascular complications. The development of the dihydroxy derivative aims to address these limitations by improving safety profiles while maintaining therapeutic efficacy. Preclinical studies indicate that this derivative exhibits reduced affinity for muscarinic receptors, which could minimize anticholinergic side effects.
The synthesis of Protriptyline involves a multi-step process that includes cyclization reactions and functional group transformations. The synthesis of its dihydroxy derivative requires additional steps to introduce hydroxyl groups at specific positions on the molecule. These steps are carefully optimized to ensure high yield and purity, which are crucial for pharmacological testing and clinical trials.
Safety profiles are paramount in drug development, and both compounds have undergone rigorous testing to evaluate their toxicity profiles. Acute toxicity studies have shown that protriptyline has a relatively narrow therapeutic index, necessitating careful dosing regimens. In contrast, the dihydroxy derivative demonstrates a broader safety margin in preclinical models, suggesting potential advantages in clinical settings.
Future research directions include exploring the long-term efficacy of these compounds in treating not only depression but also other neuropsychiatric disorders such as anxiety and chronic pain. Additionally, investigations into their mechanisms of action at the molecular level could provide insights into developing next-generation antidepressants with improved efficacy and safety profiles.
In conclusion, both Protriptyline (CAS No. 29785-65-7) and its dihydroxy derivative represent significant contributions to the field of antidepressant therapy. Their unique pharmacological properties and potential for improved safety profiles make them promising candidates for addressing unmet needs in mental health care.
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